2-(Difluoromethyl)naphthalene-7-carboxaldehyde
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Overview
Description
2-(Difluoromethyl)naphthalene-7-carboxaldehyde is an organic compound with the molecular formula C12H8F2O It is a derivative of naphthalene, where the 7th position is substituted with a carboxaldehyde group and the 2nd position with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)naphthalene-7-carboxaldehyde may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)naphthalene-7-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 2-(Difluoromethyl)naphthalene-7-carboxylic acid
Reduction: 2-(Difluoromethyl)naphthalene-7-methanol
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used
Scientific Research Applications
2-(Difluoromethyl)naphthalene-7-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)naphthalene-7-carboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable moiety in drug design.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)naphthalene-7-carboxaldehyde
- 2-(Chloromethyl)naphthalene-7-carboxaldehyde
- 2-(Bromomethyl)naphthalene-7-carboxaldehyde
Uniqueness
2-(Difluoromethyl)naphthalene-7-carboxaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to other halomethyl derivatives. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H8F2O |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
7-(difluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O/c13-12(14)10-4-3-9-2-1-8(7-15)5-11(9)6-10/h1-7,12H |
InChI Key |
LRIWRIKEPKVANS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)C(F)F)C=O |
Origin of Product |
United States |
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